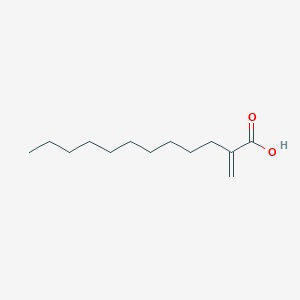2-decyl acrylic Acid
CAS No.: 52756-21-5
Cat. No.: VC18732918
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52756-21-5 |
|---|---|
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 2-methylidenedodecanoic acid |
| Standard InChI | InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h2-11H2,1H3,(H,14,15) |
| Standard InChI Key | YWZKHUXXEKYLCD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(=C)C(=O)O |
Introduction
Chemical and Physical Properties
Structural Characteristics
The structure of 2-decyl acrylic acid comprises a dodecyl chain () attached to a propenoic acid backbone () . Key spectroscopic identifiers include:
-
IR Spectrum: A strong absorption band at 10.54 μm corresponding to the C=CH group .
-
NMR: -NMR signals at δ 5.8–6.3 ppm (vinyl protons) and δ 12.1 ppm (carboxylic acid proton) .
Physicochemical Data
The compound’s low water solubility and high hydrophobicity are attributed to its long alkyl chain, while the α,β-unsaturated system confers reactivity toward nucleophilic addition and polymerization .
Synthesis and Production
Laboratory-Scale Synthesis
A validated method involves the dehydrohalogenation of 2-bromododecanoic acid:
-
Bromination: 2-Methyldodecanoic acid is treated with phosphorus tribromide () to yield 2-bromododecanoic acid.
-
Elimination: The brominated intermediate undergoes base-mediated elimination (e.g., using KOH) to form the methylene group .
Reaction Scheme:
Industrial Production Challenges
Industrial adoption is limited due to:
-
Byproduct Formation: Competing reactions during elimination reduce yield.
-
Purification Complexity: Separation from unreacted precursors requires fractional distillation .
Applications and Functional Utility
Polymer Chemistry
2-Decyl acrylic acid serves as a monomer in copolymer systems to enhance hydrophobicity and thermal stability. For example:
-
Pressure-Sensitive Adhesives: Copolymers with acrylic acid improve peel strength on non-polar substrates (e.g., polyethylene) .
-
Latex Dispersions: Acts as a stabilizer in emulsion polymerization, reducing particle agglomeration .
| Hazard Category | Risk Description | Precautionary Measures |
|---|---|---|
| Skin Irritation | Causes erythema and dryness | Use nitrile gloves, lab coats |
| Eye Exposure | Severe irritation, corneal damage | Safety goggles required |
| Inhalation | Respiratory tract irritation | Use fume hoods |
| Environmental Toxicity | Toxic to aquatic life (LC50: 1.2 mg/L) | Avoid waterway discharge |
Data sourced from safety sheets and experimental studies .
Comparative Analysis with Structural Analogs
Key Differences from Common Acrylates
| Property | 2-Decyl Acrylic Acid | Acrylic Acid | Dodecyl Acrylate |
|---|---|---|---|
| Alkyl Chain Length | C12 | C0 (no chain) | C12 |
| Functionality | Carboxylic acid | Carboxylic acid | Ester |
| Reactivity | High (α,β-unsaturated) | Moderate | Low (steric hindrance) |
| Application Focus | Specialty polymers | Adhesives, coatings | Lubricants |
The carboxylic acid group in 2-decyl acrylic acid enables ionic crosslinking, unlike ester-based dodecyl acrylate .
Future Directions and Research Gaps
-
Green Synthesis: Developing catalytic routes using ionic liquids or enzymatic methods to improve yield .
-
Biodegradability Studies: Assessing environmental breakdown pathways to mitigate ecological risks.
-
High-Performance Materials: Exploring use in self-healing coatings and stimuli-responsive hydrogels .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume